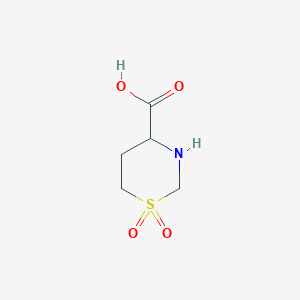
5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions: 5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce additional functional groups to the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
科学的研究の応用
5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
類似化合物との比較
- 5-Fluoro-1H-indole-2-carboxylic acid
- 3-Ethyl-1H-indole-2-carboxylic acid
- 5-Ethyl-1H-indole-2-carboxylic acid
Comparison: 5-Ethyl-3-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both ethyl and fluoro groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it may exhibit improved pharmacokinetic properties and higher potency in certain applications .
特性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC名 |
5-ethyl-3-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-3-4-8-7(5-6)9(12)10(13-8)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) |
InChIキー |
KVZJNDYEDGGVSA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)NC(=C2F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)


![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)

![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)

